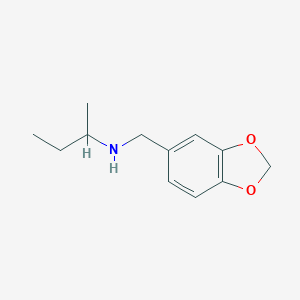
N-(2-ethoxybenzyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E has gained popularity in recent years due to its unique psychedelic effects and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the prefrontal cortex and other areas of the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-methoxyethanamine are similar to other psychedelics such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. Additionally, N-(2-ethoxybenzyl)-2-methoxyethanamine has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its potency and specificity for the 5-HT2A receptor. This allows for precise manipulation of the serotonin system and the study of its effects on behavior and cognition. However, the use of N-(2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is limited by its potential for abuse and the lack of availability of pure and standardized compounds.
Future Directions
There are several future directions for the study of N-(2-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of novel therapeutic applications for the treatment of mental health disorders such as depression and anxiety. Additionally, the study of the molecular mechanisms underlying the effects of N-(2-ethoxybenzyl)-2-methoxyethanamine on the brain could lead to the development of new drugs with similar effects but fewer side effects. Finally, the use of advanced imaging techniques such as fMRI and PET could provide a better understanding of the neural circuits involved in the psychedelic experience.
Conclusion:
In conclusion, N-(2-ethoxybenzyl)-2-methoxyethanamine is a synthetic psychedelic drug that has gained popularity in recent years due to its unique effects and potential therapeutic applications. The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine is a complex process that requires expertise in organic chemistry. The exact mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-methoxyethanamine are similar to other psychedelics, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of N-(2-ethoxybenzyl)-2-methoxyethanamine, including the development of novel therapeutic applications and the study of the molecular mechanisms underlying its effects on the brain.
Synthesis Methods
The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 2-methoxyethanamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-(2-ethoxybenzyl)-2-methoxyethanamine has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCASLGJOPBKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-2-methoxyethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502109.png)
![1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502115.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)butan-1-ol](/img/structure/B502116.png)
![N-[2-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502118.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B502119.png)
![2-[(2-Ethoxybenzyl)amino]butan-1-ol](/img/structure/B502120.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502121.png)
![2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B502122.png)
![2-(2-Chloro-6-ethoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502123.png)
![4-[(1,3-Benzodioxol-5-ylmethyl)amino]butan-1-ol](/img/structure/B502124.png)
![2-{[3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502125.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502126.png)
![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B502129.png)
